2-Vinyl-1H-benzimidazole

Catalog No.
S665223
CAS No.
14984-26-0
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-1H-benzimidazole

CAS Number

14984-26-0

Product Name

2-Vinyl-1H-benzimidazole

IUPAC Name

2-ethenyl-1H-benzimidazole

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11)

InChI Key

YRPYTFXEHXXYQW-UHFFFAOYSA-N

SMILES

C=CC1=NC2=CC=CC=C2N1

Canonical SMILES

C=CC1=NC2=CC=CC=C2N1

Synthesis and Characterization:

-Vinyl-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂. It has been the subject of several scientific research studies, primarily focused on its synthesis and characterization. Researchers have employed various methods for its synthesis, including:

  • Ullmann reaction: This method involves the coupling of 2-bromobenzenamine with vinyl bromide using copper catalyst [].
  • Suzuki-Miyaura coupling: This approach utilizes 2-bromobenzenamine and vinyl boronic acid in the presence of a palladium catalyst [].
  • Microwave-assisted synthesis: This method offers a faster and more efficient alternative to conventional techniques for synthesizing 2-vinyl-1H-benzimidazole [].

Following synthesis, researchers have characterized 2-vinyl-1H-benzimidazole using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity [, , ].

Potential Applications:

While the specific scientific research applications of 2-vinyl-1H-benzimidazole are still under exploration, its unique structure and properties have led researchers to investigate its potential in various fields:

  • Medicinal Chemistry: The benzimidazole ring system is present in numerous bioactive molecules, and researchers are exploring if 2-vinyl-1H-benzimidazole can serve as a lead compound for developing new drugs [].
  • Polymer Chemistry: The presence of the vinyl group suggests potential for incorporating 2-vinyl-1H-benzimidazole into polymers, potentially leading to novel materials with specific properties.
  • Material Science: The aromatic nature and the vinyl functionality of 2-vinyl-1H-benzimidazole suggest potential for applications in the development of new functional materials.

Current Research and Future Directions:

Currently, research on 2-vinyl-1H-benzimidazole is in its early stages. Further studies are needed to explore its potential applications in various fields mentioned above. This may involve:

  • Investigating the biological activity of 2-vinyl-1H-benzimidazole and its derivatives.
  • Exploring its polymerization behavior and the properties of resulting polymers.
  • Studying its potential for use in material development and evaluating its performance.

2-Vinyl-1H-benzimidazole is an organic compound with the molecular formula C₉H₈N₂. It features a benzimidazole ring, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring. The presence of a vinyl group at the 2-position of the benzimidazole makes this compound particularly interesting for various applications in organic synthesis and materials science. The compound has garnered attention due to its unique structural properties and potential biological activities.

, including:

  • Polymerization: The vinyl group allows for polymerization reactions, where it can react with other monomers to form polymers.
  • Electrophilic Substitution: The aromatic nature of the benzimidazole ring makes it susceptible to electrophilic substitution reactions, where substituents can be added to the ring.
  • Cross-Coupling Reactions: This compound can also undergo cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable in synthesizing complex organic molecules.

Research has indicated that 2-Vinyl-1H-benzimidazole exhibits various biological activities, including:

  • Antifungal Properties: Studies have shown that derivatives of benzimidazole compounds possess antifungal activity against various strains of fungi, indicating potential therapeutic applications .
  • Antimicrobial Activity: Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting that 2-vinyl-1H-benzimidazole may also have antimicrobial properties.

Several methods have been developed for synthesizing 2-vinyl-1H-benzimidazole:

  • Condensation Reactions: One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone followed by dehydration to form the vinyl-substituted benzimidazole.
  • Vinylation: Another approach is the direct vinylation of 1H-benzimidazole using vinyl halides in the presence of bases or catalysts .
  • Cross-Coupling Techniques: The use of palladium-catalyzed cross-coupling reactions has also been reported for synthesizing substituted benzimidazoles .

2-Vinyl-1H-benzimidazole finds applications in various fields:

  • Materials Science: Due to its polymerizable vinyl group, it is used in creating specialty polymers and resins.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new antifungal and antimicrobial agents.
  • Organic Electronics: The compound may also be explored in electronic applications due to its unique electronic properties.

Interaction studies involving 2-vinyl-1H-benzimidazole focus on its binding affinity and activity against biological targets. These include:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential as a drug candidate.
  • Receptor Binding: Studies assessing the binding affinity of 2-vinyl-1H-benzimidazole to various receptors can provide insights into its pharmacological profile.

Several compounds are structurally similar to 2-vinyl-1H-benzimidazole. These include:

Compound NameStructure TypeKey Features
BenzimidazoleBicyclic heteroareneBasic structure without vinyl group
2-Amino-1H-benzimidazoleAmino substitutedContains amino group for reactivity
1H-Benzimidazole-2-carboxylic acidCarboxylic acidAdditional carboxylic functionality

Uniqueness of 2-Vinyl-1H-benzimidazole:
The presence of the vinyl group distinguishes 2-vinyl-1H-benzimidazole from other benzimidazoles, enabling unique reactivity patterns such as polymerization and making it suitable for diverse applications in organic synthesis and materials science.

XLogP3

2.6

Wikipedia

2-Vinyl-1H-benzimidazole

Dates

Modify: 2023-08-15

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